1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride
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Overview
Description
1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride is an organic compound that features a piperidine ring substituted with an amino group and a trifluoromethyl ketone moiety
Preparation Methods
The synthesis of 1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Reaction with Amines: The piperidine ring is functionalized with an amino group through reactions with appropriate amines.
Introduction of Trifluoromethyl Ketone: The trifluoromethyl ketone moiety is introduced via reactions with trifluoroacetic acid derivatives under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The trifluoromethyl ketone moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: Key pathways affected include the PI3K/Akt pathway, MAPK pathway, and others involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride can be compared with other similar compounds:
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride: Similar structure but with a dimethyl group instead of trifluoromethyl.
1-Acetylpiperidin-4-amine hydrochloride: Contains an acetyl group instead of trifluoromethyl.
Piperidine derivatives: Various piperidine-based compounds with different substituents and functional groups
The uniqueness of this compound lies in its trifluoromethyl ketone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-3-1-5(11)2-4-12;/h5H,1-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWRYGDLWCULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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